The Discovery and Isolation of β-Damascenone from Bulgarian Rose Oil: A Technical Guide
The Discovery and Isolation of β-Damascenone from Bulgarian Rose Oil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bulgarian rose oil, derived from the petals of Rosa damascena P. Miller, is a highly valued essential oil in the fragrance and cosmetics industries.[1] Its complex and nuanced aroma is attributed to a mixture of over 300 components.[1] While compounds like citronellol and geraniol are present in high concentrations, the characteristic and sought-after scent of rose oil is significantly influenced by trace components with very low odor thresholds.[2] Among these, β-damascenone, a member of the rose ketone family, plays a pivotal role.[3][4] Despite its low concentration, β-damascenone is a key marker for the quality of rose oil due to its powerful and pleasant floral aroma.[5][6] This technical guide provides an in-depth overview of the discovery, isolation, and characterization of β-damascenone from Bulgarian rose oil.
The Historic Discovery of a Signature Scent
The quest to fully understand the chemical composition of Bulgarian rose oil led to the discovery of the damascenones in the 1960s.[3] At the time, only about 40 constituents of the oil were known, and synthetic reconstructions failed to capture the true essence of the natural product.[3] A research collaboration between the fragrance and flavor company Firmenich, Nobel laureate Leopold Ružička, and his colleague Ervin Kováts at ETH Zurich, was tasked with identifying the signature chemical responsible for the characteristic aroma of Bulgarian rose oil.[2][3][7]
The research team meticulously fractionated Bulgarian rose oil into 200 samples.[3] One of these fractions exhibited a honey-like note that was initially believed to be the missing key component.[3] However, upon further investigation of this fraction, they isolated a minuscule amount, approximately 0.8 thousandths of a gram, of a previously unknown chemical.[3] This compound was not responsible for the honey-like scent but possessed a potent rose odor.[3] Due to the limited analytical capabilities of the era, the exact structure of this new compound was initially misidentified.[3] It was later correctly identified as β-damascenone.
Quantitative Data
The significance of β-damascenone to the overall aroma of Bulgarian rose oil is best understood through a comparison of its concentration and its odor threshold relative to other major components.
| Component | Concentration in Rose Oil (%) | Odor Threshold (ppb) | Odor Units (x10³) | Relative Contribution to Odor (%) |
| (-)-Citronellol | 38 | 40 | 9500 | 4.3 |
| Geraniol | 14 | 75 | 1860 | 0.8 |
| Nerol | 7 | 300 | 233 | 0.1 |
| Phenylethanol | 2.8 | 750 | 37 | 0.016 |
| β-Damascenone | 0.14 | 0.009 | 156000 | 70.0 |
| β-Ionone | 0.03 | 0.007 | 42860 | 19.2 |
Data sourced from multiple references.[2][6][7]
As the table clearly illustrates, despite its very low concentration (approximately 100-140 ppm), β-damascenone contributes to a staggering 70% of the perceived odor of Bulgarian rose oil due to its incredibly low odor threshold.[2][5][6]
Experimental Protocols
The isolation and characterization of β-damascenone from Bulgarian rose oil involve a multi-step process that combines traditional extraction techniques with modern analytical methods.
Extraction of Rose Oil by Steam Distillation
The initial step in obtaining β-damascenone is the extraction of the essential oil from fresh rose petals. Water-steam distillation is the traditional and most common method used for this purpose.[1][8][9][10]
Methodology:
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Freshly hand-picked rose blossoms of Rosa damascena are placed in a distillation still.[9]
-
Low-pressure steam is passed through the fresh blossoms.[9] This process ruptures the oil-containing glands of the petals, releasing the volatile aromatic compounds.
-
The resulting aromatic vapor, a mixture of steam and rose oil components, is directed to a condenser.
-
The vapor is cooled, causing it to condense back into a liquid state, which is a mixture of rose water (hydrosol) and rose oil.
-
Due to the difference in density, the essential oil separates from the water and can be collected.[9] It takes approximately 3000-3500 kilograms of fresh rose blossoms to produce one kilogram of rose oil.[1]
It is important to note that β-damascenone is often not present in the living rose petals but is formed from non-volatile precursors, such as carotenoids (specifically neoxanthin), during the heating process of distillation.[2][7][11]
Isolation of β-Damascenone by Column Chromatography
Due to the complexity of rose oil, chromatographic techniques are essential to isolate individual components like β-damascenone.[12][13] Column chromatography is a widely used method for the preparative separation of terpenoids.[14]
Methodology:
-
A glass column is packed with a stationary phase, typically silica gel or alumina.[12][14]
-
The crude rose oil is dissolved in a minimal amount of a non-polar solvent (e.g., hexane) and loaded onto the top of the column.
-
A mobile phase, a solvent or a mixture of solvents of increasing polarity, is passed through the column.[12]
-
The different components of the rose oil travel down the column at different rates based on their polarity and affinity for the stationary and mobile phases, leading to their separation.
-
Fractions of the eluate are collected sequentially.
-
Each fraction is then analyzed by a more sensitive technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to identify the fractions containing β-damascenone.[15]
-
Fractions containing the purified β-damascenone are combined and the solvent is removed by evaporation under reduced pressure.[13]
Characterization and Identification
Once isolated, the structure of β-damascenone is elucidated using various spectroscopic techniques.
a) Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful hyphenated technique for separating and identifying volatile compounds.[13] The gas chromatograph separates the components of a mixture, and the mass spectrometer provides information about the mass and fragmentation pattern of each component, allowing for its identification.[16] Due to the complexity of the rose oil matrix and the low concentration of β-damascenone, co-elution with other terpenes can occur.[5] In such cases, tandem mass spectrometry (GC-MS/MS) can be employed for more selective and accurate detection.[5]
b) Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical structure of a molecule, including the connectivity of atoms and their chemical environment.[12] This technique is crucial for the definitive structural elucidation of isolated compounds.
c) Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule.[13] For β-damascenone, this would reveal the presence of a carbonyl group (C=O) and carbon-carbon double bonds (C=C).[12]
Visualizations
Caption: Workflow for the isolation and identification of β-damascenone.
References
- 1. Bulgarian Rose Damascena Oil , Rose Otto producer | Rosabul [rosabul.com]
- 2. chm.bris.ac.uk [chm.bris.ac.uk]
- 3. Beta-damascenone | Podcast | Chemistry World [chemistryworld.com]
- 4. Damascenone - Wikipedia [en.wikipedia.org]
- 5. agilent.com [agilent.com]
- 6. Aroma from Carotenoids - Rose [leffingwell.com]
- 7. Damascenone - Jmol version [chm.bris.ac.uk]
- 8. “DAMASCENA” – THE FIRST PRIVATE ROSE OIL DISTILLERY - Damascena [damascena.net]
- 9. bulgarianroseotto.com [bulgarianroseotto.com]
- 10. Wholesale 100% Natural Rose Oil - Lema Kazanlak [lemabg.com]
- 11. researchgate.net [researchgate.net]
- 12. The Science of Terpenoid Isolation: Purification Techniques and Analytical Tools [greenskybio.com]
- 13. iipseries.org [iipseries.org]
- 14. researchgate.net [researchgate.net]
- 15. thecbggurus.com [thecbggurus.com]
- 16. chromatographyonline.com [chromatographyonline.com]
